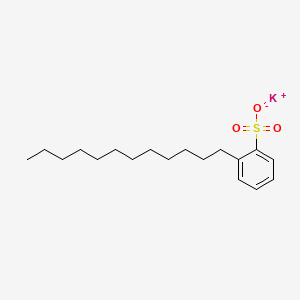

Potassium dodecylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXWMZKBLUOLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue-green liquid; | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27177-77-1 | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium Dodecylbenzenesulfonate: A Comprehensive Laboratory Guide

This guide provides an in-depth, technically-grounded protocol for the laboratory-scale synthesis of potassium dodecylbenzenesulfonate, an anionic surfactant of significant interest in research and various industrial applications.[1][2][3][4] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.

Introduction: The Amphiphilic Architectures of Alkylbenzene Sulfonates

This compound belongs to the class of linear alkylbenzene sulfonates (LAS), which are characterized by their amphiphilic nature. This duality, consisting of a long, hydrophobic alkyl chain attached to a hydrophilic sulfonate group on a benzene ring, is the cornerstone of their surfactant properties.[5] This molecular architecture enables them to reduce the surface tension between immiscible phases, such as oil and water, making them effective cleaning agents, emulsifiers, and dispersants.[3][4] The synthesis is a two-step process involving the sulfonation of dodecylbenzene followed by neutralization with a potassium base.[6]

Strategic Synthesis Pathway: From Dodecylbenzene to its Potassium Salt

The synthesis of this compound is a well-established yet nuanced process. The overall reaction scheme is depicted below:

Caption: Overall synthesis pathway for this compound.

This guide will focus on the use of fuming sulfuric acid (oleum) as the sulfonating agent due to its high efficiency and the common practice in laboratory settings.

Part I: The Core Synthesis - Dodecylbenzenesulfonic Acid (DBSA)

The foundational step is the electrophilic aromatic substitution of dodecylbenzene with sulfur trioxide (SO₃), the active sulfonating species in fuming sulfuric acid.[7]

Mechanistic Insight: Electrophilic Aromatic Substitution

The sulfonation of the benzene ring proceeds via a well-understood electrophilic aromatic substitution mechanism. The electrophile, SO₃, attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step re-establishes the aromaticity of the ring, yielding the sulfonic acid.

Safety First: Handling Fuming Sulfuric Acid (Oleum)

Fuming sulfuric acid is a highly corrosive and reactive substance that requires stringent safety protocols.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always handle oleum in a certified chemical fume hood.[10] Essential PPE includes:

-

Handling and Storage:

-

Spill Response: In case of a spill, evacuate the area and neutralize the spill with a suitable agent like sodium bicarbonate or soda ash. Do not use combustible materials for absorption.[1]

Detailed Experimental Protocol: Sulfonation of Dodecylbenzene

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a chemical fume hood.

Materials and Equipment:

-

Dodecylbenzene (linear, ≥95%)

-

Fuming sulfuric acid (20-30% free SO₃)

-

Ice bath

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with a temperature controller

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath to maintain a low temperature.

-

Reactant Charging: Add 123 g (0.5 mol) of dodecylbenzene to the flask.

-

Sulfonation: Slowly add 50 mL of fuming sulfuric acid (containing approximately 0.6 mol of SO₃) to the dodecylbenzene via the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature between 25-30°C using the ice bath. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The color of the mixture will typically darken to a deep reddish-brown.

Part II: Neutralization - Formation of the Potassium Salt

The crude dodecylbenzenesulfonic acid is a strong acid and needs to be neutralized to form the desired potassium salt. Potassium hydroxide (KOH) is a suitable base for this purpose.[6]

The Chemistry of Neutralization

The neutralization is a straightforward acid-base reaction where the sulfonic acid proton is transferred to the hydroxide ion, forming water and the this compound salt. The reaction is exothermic and requires careful temperature control.

Detailed Experimental Protocol: Neutralization with Potassium Hydroxide

Materials and Equipment:

-

Crude dodecylbenzenesulfonic acid from Part I

-

Potassium hydroxide (KOH) pellets (≥85%)

-

Distilled water

-

Large beaker (1 L)

-

Ice bath

-

pH meter or pH paper

Procedure:

-

Preparation of KOH Solution: In a separate beaker, carefully prepare a 20% (w/v) solution of potassium hydroxide by dissolving 40 g of KOH pellets in 200 mL of distilled water. This process is highly exothermic, so perform the dissolution in an ice bath with constant stirring.

-

Neutralization: Slowly and carefully add the crude dodecylbenzenesulfonic acid from the sulfonation step to the chilled KOH solution with vigorous stirring. Monitor the temperature and maintain it below 50°C using the ice bath.

-

pH Adjustment: Continue adding the sulfonic acid until the pH of the solution is between 7 and 8.[13] Check the pH frequently using a calibrated pH meter or pH paper.

-

Product Isolation (Initial): The resulting solution contains this compound, unreacted starting materials, and byproducts.

Part III: Purification - Isolating the Target Compound

Purification is a critical step to remove unreacted dodecylbenzene, excess sulfuric acid, and sulfones, which are common byproducts of the sulfonation reaction.[7]

Purification Strategy: Leveraging Solubility Differences

A common method for purification involves solvent extraction and precipitation. The principle relies on the differing solubilities of the desired product and the impurities in various solvents.

Detailed Experimental Protocol: Purification

Materials and Equipment:

-

Crude this compound solution from Part II

-

Methanol

-

Hexane

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Extraction: Transfer the crude this compound solution to a separatory funnel. Add 200 mL of hexane to the separatory funnel, shake vigorously, and allow the layers to separate. The unreacted dodecylbenzene and some nonpolar impurities will partition into the upper hexane layer. Drain the lower aqueous layer. Repeat the extraction with another 100 mL of hexane.

-

Precipitation and Filtration: To the aqueous layer, add 300 mL of methanol. The this compound is less soluble in this methanol-water mixture and will precipitate out. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Part IV: Characterization and Quality Control

Confirmation of the synthesized product's identity and purity is essential. Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for this purpose.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1180-1120 | Asymmetric S=O stretching (sulfonate) |

| ~1040-1010 | Symmetric S=O stretching (sulfonate) |

| ~830 | C-H out-of-plane bending (para-substituted benzene) |

Data synthesized from multiple sources.[14][15]

NMR Spectroscopy: Elucidating the Molecular Structure

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the final product.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~7.7-7.2 | Aromatic protons (AA'BB' system) |

| ~2.6 | -CH₂- group attached to the benzene ring |

| ~1.6-1.2 | -(CH₂)₉- methylene groups of the alkyl chain |

| ~0.8 | Terminal -CH₃ group of the alkyl chain |

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~145-140 | Quaternary aromatic carbons |

| ~130-125 | Aromatic CH carbons |

| ~35 | -CH₂- group attached to the benzene ring |

| ~32-22 | Methylene carbons of the alkyl chain |

| ~14 | Terminal -CH₃ carbon of the alkyl chain |

Predicted shifts based on general principles and data from similar compounds.[16][17][18]

Quantitative Data and Yield Calculation

| Parameter | Value |

| Reactants | |

| Dodecylbenzene | 123 g (0.5 mol) |

| Fuming Sulfuric Acid (20-30% SO₃) | ~50 mL (~0.6 mol SO₃) |

| Potassium Hydroxide | ~40 g (in 200 mL H₂O) |

| Product | |

| Theoretical Yield | 172.3 g (0.5 mol) |

| Expected Yield | 70-80% (depending on purification efficiency) |

Yield Calculation:

Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

Conclusion: A Robust Protocol for a Versatile Surfactant

This guide has detailed a comprehensive and scientifically-grounded protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize this important anionic surfactant for a wide range of applications in drug development, materials science, and beyond. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring the integrity of subsequent experimental work.

References

- 1. ecovyst.com [ecovyst.com]

- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sulphuric-acid.com [sulphuric-acid.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. amt.copernicus.org [amt.copernicus.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Micelle Formation of Potassium Dodecylbenzenesulfonate in Aqueous Solution

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies associated with the micelle formation of potassium dodecylbenzenesulfonate (KDBS) in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic and kinetic drivers of micellization, explores the critical factors influencing this process, and presents detailed, field-proven protocols for its characterization. By synthesizing theoretical foundations with practical, step-by-step experimental workflows, this guide aims to serve as an authoritative resource for understanding and manipulating the self-assembly of this important anionic surfactant.

Introduction: The Amphiphilic Nature of this compound

This compound is an anionic surfactant characterized by its amphiphilic molecular structure. This structure consists of a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, with potassium as the counter-ion.[1] This dual nature is the fundamental driver of its surface-active properties and its capacity for self-assembly in aqueous environments.

In solution, as the concentration of KDBS increases, a point is reached where the surfactant monomers begin to aggregate into organized structures known as micelles.[2] This spontaneous process, driven by the hydrophobic effect, is a critical phenomenon in a vast array of applications, from detergency and emulsification to advanced drug delivery systems. The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC), a cornerstone parameter in surfactant science.[3] Understanding and precisely determining the CMC is paramount for optimizing formulations and predicting the behavior of surfactant-based systems.

The Energetic Landscape: Thermodynamics and Kinetics of Micellization

The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy. The primary impetus for micellization is the increase in entropy of the system that results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[2] This phenomenon, known as the hydrophobic effect, outweighs the unfavorable electrostatic repulsion between the anionic head groups.

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ RT ln(CMC) [4]

where R is the gas constant, T is the absolute temperature, and the CMC is expressed in mole fraction units. A negative ΔG°mic value signifies a spontaneous micellization process.

The enthalpy of micellization (ΔH°mic) and the entropy of micellization (ΔS°mic) provide further insight into the forces driving the process. These parameters are often temperature-dependent and can be determined by examining the variation of the CMC with temperature.[5] The relationship between these thermodynamic quantities is described by the Gibbs-Helmholtz equation. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases.[6]

The kinetics of micelle formation involve a dynamic equilibrium between monomers and micelles, as well as the processes of micelle formation and breakdown. This dynamic nature is crucial for the role of micelles in solubilizing hydrophobic substances and in various transport phenomena.

dot

Core Influencers: Factors Affecting Micelle Formation in Aqueous Solutions

The CMC and the resulting micellar properties of KDBS are highly sensitive to the composition of the aqueous medium. A thorough understanding of these influencing factors is essential for formulation development and quality control.

-

Electrolytes: The addition of electrolytes, such as potassium chloride (KCl), significantly lowers the CMC of anionic surfactants. The added counter-ions (K⁺) shield the electrostatic repulsion between the negatively charged sulfonate head groups, thereby promoting aggregation at lower surfactant concentrations.[1][7] This effect is more pronounced with an increase in electrolyte concentration.

-

Temperature: The relationship between temperature and the CMC of ionic surfactants is often non-linear, exhibiting a U-shaped curve. Initially, an increase in temperature can lead to a decrease in the CMC as the dehydration of the hydrophilic head groups facilitates micellization. However, beyond a certain temperature, the increased thermal energy disrupts the structured water molecules around the hydrophobic tails, which can lead to an increase in the CMC.[8]

-

pH: The pH of the aqueous solution can influence the charge of the head group in some surfactants, but for strong electrolytes like KDBS, the sulfonate group remains ionized over a wide pH range. Therefore, the effect of pH on the CMC of KDBS is generally less pronounced compared to surfactants with weakly acidic or basic head groups.

-

Organic Additives: The presence of organic molecules, such as alcohols or co-solvents, can alter the solvent properties and interact with the surfactant monomers or micelles, thereby influencing the CMC.

Experimental Characterization of Micelle Formation

The determination of the CMC and the characterization of the resulting micelles are crucial for both fundamental research and industrial applications. The following sections provide detailed protocols for three widely used and reliable techniques.

Surface Tensiometry: The Wilhelmy Plate Method

Principle: This method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the interface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[9]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of KDBS in high-purity deionized water (e.g., 10 mM). Ensure complete dissolution.

-

Instrument Calibration: Calibrate the surface tensiometer using a liquid of known surface tension, such as pure water, following the manufacturer's instructions. Ensure the Wilhelmy plate (typically platinum) is thoroughly cleaned by flaming to remove any organic contaminants.[10]

-

Measurement Setup: Place a known volume of deionized water into the measurement vessel. The Wilhelmy plate should be positioned such that it is just touching the surface of the liquid.[11]

-

Titration and Measurement: Program the instrument for an automated CMC determination. This typically involves the automated addition of small, precise volumes of the KDBS stock solution into the water, followed by a period of stirring and equilibration before each surface tension measurement.[10]

-

Data Analysis: The software will plot the measured surface tension against the logarithm of the KDBS concentration. The CMC is determined from the intersection of the two extrapolated linear regions of the plot.[10]

Causality and Self-Validation: The use of a high-purity solvent and a thoroughly cleaned Wilhelmy plate is critical to avoid contaminants that could affect the surface tension measurements. The automated titration and equilibration steps ensure that each measurement is taken under equilibrium conditions, leading to a reproducible and accurate CMC value. The clear inflection point in the resulting plot serves as an internal validation of the micellization phenomenon.[9]

Conductometry

Principle: This technique is particularly suitable for ionic surfactants like KDBS. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as individual, mobile ions. Above the CMC, while the overall surfactant concentration increases, the newly added monomers form micelles. These micelles, along with their bound counter-ions, have a lower molar conductivity than the free monomers due to their larger size and the partial binding of counter-ions. This results in a change in the slope of the conductivity versus concentration plot, and the intersection of the two linear portions corresponds to the CMC.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a series of KDBS solutions of varying concentrations in deionized water, spanning a range both below and above the expected CMC. Alternatively, a conductometric titration can be performed by starting with a known volume of deionized water and incrementally adding a concentrated KDBS stock solution.[13]

-

Instrument Setup: Calibrate the conductivity meter using standard potassium chloride solutions. Ensure the conductivity cell is clean and properly immersed in the sample solution. Maintain a constant temperature throughout the experiment using a water bath.

-

Measurement: Measure the specific conductivity of each prepared solution or after each addition of the stock solution in a titration setup. Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the specific conductivity as a function of the KDBS concentration. The resulting graph will show two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines. The degree of counter-ion binding (β) can be estimated from the ratio of the slopes of the post-micellar to the pre-micellar regions.[1]

dot

Dynamic Light Scattering (DLS)

Principle: DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelles. The technique measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.[14] Smaller particles diffuse more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the translational diffusion coefficient can be determined, and from this, the hydrodynamic diameter of the micelles can be calculated using the Stokes-Einstein equation. DLS can also be used to estimate the CMC by observing the concentration at which a significant increase in scattered light intensity occurs, indicating the formation of micelles.

Experimental Protocol:

-

Sample Preparation: Prepare a series of KDBS solutions at concentrations above the CMC. It is crucial to filter all solutions using a syringe filter (e.g., 0.2 µm) to remove any dust or large aggregates that could interfere with the measurement.[3]

-

Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize. Select the appropriate measurement parameters, including the solvent viscosity and refractive index (for water at the measurement temperature), and the measurement angle.[15]

-

Measurement: Place the filtered sample in a clean cuvette and insert it into the instrument. Allow the sample to thermally equilibrate. Initiate the measurement, which typically involves multiple runs to ensure statistical accuracy.

-

Data Analysis: The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations. This function is then analyzed to determine the size distribution of the micelles, typically reported as the intensity-weighted, volume-weighted, or number-weighted distribution. The mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) are key parameters obtained.

Causality and Self-Validation: Filtering the samples is a critical step to ensure that the scattered light is predominantly from the micelles and not from extraneous particles. Allowing for thermal equilibration is necessary because the diffusion coefficient is temperature-dependent.[14] The PDI provides a measure of the width of the size distribution and serves as an indicator of the homogeneity of the micelle population. A low PDI value suggests a monodisperse sample, which validates the formation of well-defined micelles.

Quantitative Data Summary

The following table summarizes the critical micelle concentration and thermodynamic parameters for dodecylbenzenesulfonate in the presence of potassium ions. It is important to note that the specific values can vary depending on the experimental conditions and the purity of the surfactant. The data presented here for Sodium Dodecylbenzenesulfonate (SDBS) in the presence of KCl provides a close approximation for the behavior of KDBS.[7]

| Parameter | Value (for SDBS in 5 mM KCl at 25°C) | Reference |

| Critical Micelle Concentration (CMC) | ~1 mM | [7] |

| Degree of Counter-ion Binding (β) | 0.1 - 0.3 | [7] |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Negative (spontaneous) | [16] |

| Standard Enthalpy of Micellization (ΔH°mic) | Typically negative (exothermic) | [16] |

| Standard Entropy of Micellization (ΔS°mic) | Positive | [16] |

dot

Conclusion

The micelle formation of this compound in aqueous solutions is a complex yet predictable phenomenon governed by fundamental thermodynamic principles. As a Senior Application Scientist, it is my experience that a thorough understanding of the interplay between the surfactant's molecular structure and the properties of the aqueous medium is indispensable for harnessing its full potential. The experimental protocols detailed in this guide—surface tensiometry, conductometry, and dynamic light scattering—represent a robust toolkit for the precise characterization of the CMC and micellar properties. By employing these self-validating methodologies, researchers and formulation scientists can confidently develop and optimize systems that rely on the unique self-assembly behavior of this compound.

References

- 1. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. rivm.nl [rivm.nl]

- 4. youtube.com [youtube.com]

- 5. Thermodynamics of Micellization of n-Alkyl Sulfates in an Alkaline Medium at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Association and binding nature of sodium dodecyl sulfate with ofloxacin antibiotic drug in potassium-based electrolyte solutions: a conductometric and UV–Visible spectroscopic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.erau.edu [commons.erau.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. static.igem.org [static.igem.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Potassium Dodecylbenzenesulfonate

Executive Summary

Potassium dodecylbenzenesulfonate is a key anionic surfactant utilized extensively in research, pharmaceuticals, and industrial formulations. Its efficacy is fundamentally linked to its solubility characteristics in various media. This technical guide provides a comprehensive examination of the principles governing the solubility of this compound. We will explore the molecular basis for its solubility, the critical role of the Krafft temperature, and the influence of solvent type, temperature, pH, and electrolyte concentration. This document also provides detailed, field-tested protocols for the experimental determination of solubility and the Krafft point, designed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its chemical structure is amphiphilic, meaning it possesses two distinct regions with differing affinities for water. This duality is the cornerstone of its surface-active properties.

-

Hydrophobic Region: A long C12 alkyl (dodecyl) chain attached to a benzene ring. This "tail" is non-polar and repels water, seeking to interact with other non-polar molecules like oils and greases.

-

Hydrophilic Region: A sulfonate group (-SO₃⁻) with a potassium counter-ion (K⁺). This "head" is polar and ionic, readily interacting with water and other polar molecules.[2]

This molecular architecture enables this compound to reduce the surface tension between liquids and between a liquid and a solid, making it an effective emulsifier, detergent, and wetting agent.[3][4] Its applications are diverse, ranging from cleaning products to its use as an emulsifier in polymerization reactions and a solubility enhancer in drug formulations.[2][5]

References

surface tension reduction by potassium dodecylbenzenesulfonate

An In-depth Technical Guide: Mechanism and Application of Potassium Dodecylbenzenesulfonate in Surface Tension Reduction

Abstract

This compound (KDBS) is a potent anionic surfactant widely employed across various scientific and industrial domains. Its efficacy stems from its amphiphilic molecular structure, which enables it to significantly reduce the surface tension of aqueous solutions. This guide provides a detailed exploration of the fundamental principles governing the action of KDBS, from its molecular characteristics to the formation of micelles. We will delve into the core mechanism of surface tension reduction, factors influencing its performance, standardized methodologies for its measurement, and its critical applications in research, pharmaceutical development, and industrial processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile surfactant.

Introduction to this compound: An Anionic Surfactant

This compound is an organic salt belonging to the linear alkylbenzene sulfonate (LAS) family of surfactants.[1] Surfactants, or surface-active agents, are compounds that lower the surface tension (or interfacial tension) between two liquids, a gas and a liquid, or a liquid and a solid.[2] KDBS is classified as an anionic surfactant because the hydrophilic portion of the molecule is a negatively charged sulfonate group.

The ability to manipulate surface tension is critical in countless applications. In the pharmaceutical industry, it is key to enhancing the solubility and bioavailability of active ingredients.[1] In industrial and household settings, it is the fundamental principle behind the cleaning action of detergents.[3][4] This guide offers a technical deep-dive into the physicochemical properties of KDBS and the mechanisms by which it achieves its powerful surface-active effects.

Molecular Architecture and Physicochemical Properties

The functionality of this compound is a direct result of its amphiphilic nature—a single molecule containing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1]

-

Hydrophobic Tail: A 12-carbon alkyl chain attached to a benzene ring (dodecylbenzene). This nonpolar component is repelled by water and readily interacts with other nonpolar substances like oils and greases.

-

Hydrophilic Head: A negatively charged sulfonate group (-SO₃⁻) with a potassium counter-ion (K⁺). This polar, ionic group is readily hydrated and soluble in water.[1]

This dual character dictates its behavior in aqueous solutions, driving its migration to interfaces to minimize the unfavorable interaction between its hydrophobic tail and water molecules.

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | potassium 2-dodecylbenzenesulfonate | [5] |

| CAS Number | 27177-77-1 | [1][4][5] |

| Molecular Formula | C₁₈H₂₉KO₃S | [1][4][5] |

| Molecular Weight | 364.6 g/mol | [1][5][6] |

| Appearance | White or off-white solid; may also be a yellow slurry or clear blue-green liquid | [1][3][7] |

| Solubility | Soluble in water | [1][3] |

The synthesis of KDBS typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization of the resulting dodecylbenzenesulfonic acid with a potassium base such as potassium hydroxide or potassium carbonate.[1][3]

The Core Mechanism: How Surface Tension is Reduced

Surface tension arises from the cohesive forces between liquid molecules.[2] In the bulk of the liquid, each molecule is pulled equally in all directions by neighboring molecules. At the surface, however, molecules are pulled inwards by the molecules below them, creating a state of tension that causes the liquid to minimize its surface area.[8]

The introduction of this compound disrupts this state in a systematic manner:

-

Migration to the Interface: Due to their amphiphilic structure, KDBS molecules spontaneously migrate to the air-water interface. They orient themselves with their hydrophobic dodecylbenzene tails pointing away from the water and into the air, while their hydrophilic sulfonate heads remain immersed in the aqueous phase.[2]

-

Disruption of Cohesive Forces: This alignment of surfactant molecules at the surface wedges them between water molecules. This interferes with the strong cohesive hydrogen bonds that hold the surface water molecules together, effectively reducing the inward pull and lowering the surface tension.[2][8]

-

Saturation and Micelle Formation: As the concentration of KDBS increases, more molecules populate the interface until it becomes fully saturated. Beyond this point, any additional surfactant molecules added to the solution self-assemble into spherical structures within the bulk liquid called micelles .[9][10] This concentration threshold is known as the Critical Micelle Concentration (CMC) .[11] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment.[10]

The surface tension of the solution decreases dramatically as the KDBS concentration rises toward the CMC. Once the CMC is reached and micelles begin to form, the surface tension remains relatively constant at its minimum value, as the interface is already saturated with surfactant monomers.[11]

Caption: Logical workflow of KDBS action with increasing concentration.

Experimental Protocol: Determining the CMC via Tensiometry

The relationship between surfactant concentration and surface tension is a cornerstone of surfactant science. A self-validating experiment to determine the CMC of this compound can be performed using a force tensiometer with the du Noüy ring method. This method measures the force required to pull a platinum-iridium ring through the air-liquid interface.[12][13]

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately prepare a stock solution of KDBS in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. A logarithmic dilution series is often most effective.

-

Instrument Setup and Calibration:

-

Set up the force tensiometer according to the manufacturer's instructions.

-

Crucial Step for Trustworthiness: Thoroughly clean the platinum du Noüy ring. This is typically achieved by rinsing with a solvent like acetone, followed by rinsing with deionized water, and then flaming the ring to a red heat in a Bunsen burner flame to burn off any organic residues.[14] This ensures the ring is completely wetted by the solutions (contact angle of zero), which is a fundamental assumption of the measurement.[14]

-

Calibrate the instrument's microbalance.

-

-

Measurement Procedure:

-

Starting with the most dilute solution to minimize cross-contamination, pour the sample into the measurement vessel.

-

Raise the sample platform until the ring is immersed in the liquid.

-

Slowly lower the platform, causing the ring to pull upwards on the liquid surface, forming a meniscus.[12]

-

The instrument records the force, which increases to a maximum just before the liquid lamella breaks.[12] This maximum force is used to calculate the surface tension.

-

Record the surface tension value.

-

Thoroughly clean and dry the ring and vessel between each measurement of a different concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the KDBS concentration (log C) on the x-axis.

-

The resulting plot will show two distinct linear regions: a steep decline in surface tension at concentrations below the CMC, and a nearly horizontal plateau at concentrations above the CMC.[11]

-

The CMC is determined from the point of intersection of the two best-fit lines drawn through these regions.

-

Experimental Workflow Diagram

Caption: Workflow for CMC determination using the du Noüy ring method.

Factors Influencing Surfactant Efficacy

The performance of this compound is not static; it is influenced by the physicochemical conditions of the solution. Understanding these factors is critical for optimizing formulations.

-

Electrolytes (Inorganic Salts): The addition of salts like potassium chloride (KCl) or sodium chloride (NaCl) can significantly lower the CMC of anionic surfactants.[9][15] The added cations (e.g., K⁺, Na⁺) partially shield the electrostatic repulsion between the negatively charged sulfonate head groups of the KDBS molecules at the interface and in micelles.[16][17] This reduced repulsion allows the surfactant molecules to pack more tightly at the surface and form micelles at a lower bulk concentration.[17]

-

Temperature: The effect of temperature on micellization is complex. Initially, an increase in temperature may lower the CMC as the dehydration of the hydrophobic tail favors its removal from the aqueous environment. However, at higher temperatures, increased molecular motion can disrupt the organized structure of micelles, potentially leading to an increase in the CMC.[11] The precise effect depends on the specific surfactant and solvent system.

-

pH: As the salt of a strong acid (dodecylbenzenesulfonic acid), KDBS remains ionized over a wide pH range. Therefore, its surface activity is generally stable and less dependent on pH compared to surfactants with weakly acidic or basic head groups, such as carboxylates or amines.[18]

Table 2: Influence of External Factors on KDBS Performance

| Factor | General Effect on KDBS | Causality (Why it happens) |

| Addition of Electrolytes (e.g., KCl) | Decreases the Critical Micelle Concentration (CMC). | Cations from the salt shield the repulsion between anionic sulfonate heads, promoting tighter packing and easier micelle formation.[16][17] |

| Increase in Temperature | Variable; can decrease and then increase CMC. | A complex interplay between increased hydrophobicity of the tail (favoring micellization) and increased kinetic energy (disrupting micelle structure).[11] |

| Change in pH | Minimal effect on performance. | The sulfonate head group is derived from a strong acid and remains fully deprotonated (charged) across a broad pH range.[18] |

Key Applications in Science and Industry

The potent ability of KDBS to reduce surface tension makes it an invaluable tool in numerous fields.

-

Detergents and Cleaning Products: This is a primary application where KDBS acts as a powerful cleaning agent. It reduces the surface tension of water, allowing it to wet surfaces more effectively and penetrate fabrics. The micelles formed by KDBS encapsulate and lift away oily and greasy dirt, which can then be washed away.[4][19]

-

Pharmaceutical Formulations: In drug development, KDBS can be used as an emulsifier or solubilizing agent. It can improve the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[1]

-

Industrial Processes: KDBS is used as an emulsifier in metalworking fluids to stabilize oil-in-water mixtures, providing both lubrication and cooling.[4][19] In agriculture, it is used in pesticide formulations to improve the spreading and adherence of the active ingredients on plant surfaces.[4]

-

Cosmetics and Personal Care: It functions as a surfactant in products like shampoos and cleansers, helping to mix oil and dirt with water so they can be rinsed away.[18]

-

Laboratory Research: In biochemical and molecular biology labs, KDBS is used to solubilize membrane proteins and lipids and as a component in various assays.[1]

Conclusion

This compound stands as a highly effective and versatile anionic surfactant. Its power lies in its elegant amphiphilic molecular design, which enables it to strategically position itself at interfaces, disrupt the cohesive forces of water, and dramatically reduce surface tension. The formation of micelles above a critical concentration is a key characteristic that underpins its utility in solubilization and cleaning. By understanding the core mechanism of its action and the environmental factors that modulate its efficacy, researchers and industry professionals can harness the full potential of this compound in applications ranging from advanced drug delivery systems to high-performance industrial cleaners.

References

- 1. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 2. youtube.com [youtube.com]

- 3. chembk.com [chembk.com]

- 4. Cas 27177-77-1,potassium dodecylbenzenesulphonate | lookchem [lookchem.com]

- 5. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium 4-dodecylbenzenesulfonate | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 10. agilent.com [agilent.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 14. irjes.com [irjes.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

- 19. chembk.com [chembk.com]

A Technical Guide to Potassium Dodecylbenzenesulfonate: A Key Linear Alkylbenzene Sulfonate

Abstract

This technical guide provides an in-depth examination of potassium dodecylbenzenesulfonate, a prominent member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants. We will explore its molecular architecture, synthesis pathways, key physicochemical properties, and diverse applications across industrial, research, and pharmaceutical sectors. The document details validated analytical methodologies for quality control and characterization, alongside a thorough review of its toxicological profile and environmental considerations. This guide is intended for researchers, chemists, and formulation scientists seeking a comprehensive understanding of this versatile surfactant.

The Molecular Architecture of Linear Alkylbenzene Sulfonates (LAS)

Linear alkylbenzene sulfonates are a cornerstone of the synthetic surfactant industry, largely replacing their poorly biodegradable, branched-chain predecessors (alkylbenzene sulfonates, ABS) in the 1960s.[1] The defining characteristic of LAS is an amphiphilic structure, featuring a hydrophilic (polar) sulfonate head group and a hydrophobic (non-polar) linear alkylbenzene tail. This dual nature allows LAS molecules to reduce the surface tension of water and act as powerful cleaning and emulsifying agents.

The general structure consists of a benzene ring sulfonated at the para-position, attached to a linear alkyl chain, typically containing 10 to 14 carbon atoms.[2] The specific properties of an LAS molecule can be tuned by the length of the alkyl chain and, significantly, by the nature of the counter-ion associated with the negatively charged sulfonate group. While sodium is the most common counter-ion (forming Sodium Dodecylbenzenesulfonate, SDBS), the potassium salt, this compound (KDBS), offers unique properties and applications.[3]

Focus: this compound (KDBS)

This compound (CAS: 27177-77-1) is the potassium salt of dodecylbenzenesulfonic acid.[4] Its structure combines the classic LAS hydrophobic tail with a hydrophilic potassium sulfonate head, making it an effective anionic surfactant.[3][5] The presence of the potassium cation can influence solubility, crystal structure, and performance in specific formulations compared to its sodium counterpart.

Caption: Amphiphilic structure of this compound.

Synthesis and Manufacturing

The commercial production of KDBS is a well-established, two-step process that demands precise control over reaction conditions to ensure high product purity and yield.[3]

Step 1: Sulfonation of Linear Alkylbenzene (LAB)

The process begins with the sulfonation of linear dodecylbenzene. The most common industrial method involves reacting dodecylbenzene with sulfur trioxide (SO₃) in a continuous falling film reactor.[3]

-

Causality of Reactor Choice: A falling film reactor is chosen to manage the highly exothermic nature of the sulfonation reaction. It provides a large surface area for heat exchange, allowing for efficient temperature control and preventing undesirable side reactions or product degradation. This ensures a high-quality dodecylbenzenesulfonic acid (DBSA) intermediate.

Step 2: Neutralization

The resulting DBSA is then neutralized with a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium salt.[3][6]

-

Reaction with KOH: C₁₈H₃₀O₃S + KOH → C₁₈H₂₉KO₃S + H₂O

-

Reaction with K₂CO₃: 2 C₁₈H₃₀O₃S + K₂CO₃ → 2 C₁₈H₂₉KO₃S + H₂O + CO₂

This neutralization is also an exothermic reaction that requires careful management of temperature and pH to yield the final, stable KDBS product.[3]

Caption: Synthesis workflow for this compound.

Physicochemical Properties and Surfactant Behavior

The utility of KDBS is dictated by its physical and chemical properties, particularly its behavior at interfaces. As an anionic surfactant, it effectively reduces surface and interfacial tension.

Key Physicochemical Data

The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 27177-77-1 | [3][4][7] |

| Molecular Formula | C₁₈H₂₉KO₃S | [3][4] |

| Molecular Weight | ~364.6 g/mol | [3][4][8] |

| Appearance | White or off-white solid | [6][9] |

| Solubility | Soluble in water and some organic solvents | [6][9] |

| Classification | Anionic Surfactant | [3] |

Micelle Formation

In aqueous solutions, once the concentration of KDBS surpasses a certain threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) self-assemble into spherical structures called micelles.[3] In these aggregates, the hydrophobic tails orient towards the center, creating a non-polar core, while the hydrophilic sulfonate heads face outward into the bulk water. This phenomenon is fundamental to detergency, as the oily and greasy soils (hydrophobic) can be encapsulated within the micelle's core and washed away.

Caption: Diagram of a micelle in an aqueous solution.

Applications in Research, Drug Development, and Industry

The versatile properties of KDBS lend it to a wide array of applications.

-

Industrial Uses : It is widely used as a primary surfactant in detergents and cleaning products due to its excellent ability to break down grease and oil.[10][] It also functions as a foaming agent, emulsifier, and dispersant in metalworking fluids and agricultural formulations, where it helps stabilize mixtures and enhance the efficacy of active ingredients.[6][10]

-

Scientific Research : In a laboratory setting, KDBS is employed as a surfactant in various biochemical assays.[3] Its ability to solubilize hydrophobic compounds and facilitate the extraction and denaturation of proteins makes it a valuable tool in molecular biology and proteomics.

-

Pharmaceutical & Cosmetic Applications : For drug development professionals, KDBS serves as an excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] In cosmetics, it is used as a cleansing agent in shampoos, bath products, and other personal care formulations.[5][12] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed KDBS and other LAS salts as safe for use in cosmetics when formulated to be non-irritating.[4][13]

Analytical Methodologies for Quality Control

Ensuring the purity and concentration of KDBS is critical for its application. A comprehensive QC protocol involves quantifying both the anionic surfactant component and the potassium counter-ion.

Protocol: Two-Phase Titration for Anionic Surfactant Content

This method is a standard procedure for quantifying anionic surfactants.

Principle: The anionic surfactant (KDBS) is titrated with a standard cationic surfactant solution (e.g., Hyamine® 1622) in a two-phase water-chloroform system. An indicator dye (e.g., methylene blue) is used, which changes color as the endpoint is reached.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of KDBS and dissolve it in a known volume of deionized water to create a stock solution of approximately 1% w/v.

-

Reaction Setup: Pipette 10 mL of the sample solution into a 250 mL glass-stoppered cylinder.

-

Add 15 mL of chloroform and 25 mL of a mixed indicator solution (methylene blue).

-

Titration: Titrate with a standardized 0.004 M Hyamine® 1622 solution. After each addition of titrant, stopper the cylinder and shake vigorously for 20 seconds. Allow the layers to separate.

-

Endpoint Determination: The endpoint is reached when the color intensity of the blue dye is the same in both the chloroform (bottom) and aqueous (top) layers.

-

Calculation: The concentration of the anionic surfactant is calculated based on the volume of titrant used and its known molarity.

Protocol: Flame Atomic Absorption Spectrometry (FAAS) for Potassium Content

This technique provides an accurate quantification of the potassium ion.

Principle: A solution containing the sample is aspirated into a flame, atomizing the potassium. A light beam from a potassium-specific hollow cathode lamp is passed through the flame. The potassium atoms absorb light at a characteristic wavelength (766.5 nm), and the amount of light absorbed is proportional to the concentration of potassium in the sample.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of KDBS and dissolve it in deionized water. Dilute this solution to fall within the linear working range of the spectrometer (typically 0-2 ppm K). An ionization suppressant, such as a cesium chloride solution, must be added to all standards and samples to prevent the high flame temperature from ionizing the potassium atoms.[14]

-

Instrument Calibration: Prepare a series of potassium standard solutions (e.g., 0, 0.5, 1.0, 1.5, 2.0 mg/L K) from a certified reference material.[14] Aspirate these standards into the FAAS and generate a calibration curve of absorbance versus concentration.

-

Sample Analysis: Aspirate the prepared sample solution into the FAAS and record the absorbance.

-

Calculation: Determine the potassium concentration in the sample by comparing its absorbance to the calibration curve, accounting for all dilution factors.

Caption: Analytical workflow for KDBS quality control.

Safety, Toxicology, and Environmental Profile

Toxicological Summary

The safety of KDBS has been evaluated, primarily as part of the broader group of dodecylbenzenesulfonate salts.

| Hazard Statement | Classification | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [4] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [4] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | [4][15] |

| Skin Sensitization | May cause an allergic skin reaction (H317) | [4][15] |

The CIR Expert Panel concluded that dodecylbenzenesulfonate salts are safe for use in cosmetic products when formulated to be non-irritating.[13] The irritation potential is dependent on the concentration and pH of the final formulation, a characteristic common to most detergents.[12][13]

Environmental Fate

As a linear alkylbenzene sulfonate, KDBS is designed for biodegradability. The straight alkyl chain is susceptible to microbial degradation in wastewater treatment plants and the environment, breaking down into smaller, less harmful compounds. This represents a significant environmental improvement over the persistent, branched-chain alkylbenzene sulfonates they replaced.[1]

Conclusion

This compound is a highly effective and versatile anionic surfactant. Its well-defined synthesis, predictable physicochemical behavior, and broad range of applications make it a valuable component in fields ranging from industrial cleaning to pharmaceutical formulation. A thorough understanding of its properties, coupled with robust analytical quality control, enables scientists and researchers to leverage its full potential. While appropriate handling precautions are necessary due to its irritant properties, its favorable environmental profile as a biodegradable LAS solidifies its role as a key ingredient in modern chemical technology.

References

- 1. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cleaninginstitute.org [cleaninginstitute.org]

- 3. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 4. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. chembk.com [chembk.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Potassium 4-dodecylbenzenesulfonate | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Cas 27177-77-1,potassium dodecylbenzenesulphonate | lookchem [lookchem.com]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

- 13. cir-safety.org [cir-safety.org]

- 14. Potassium- Determination by AAS | OIV [oiv.int]

- 15. echemi.com [echemi.com]

The Influence of pH on the Micellization of Potassium Dodecylbenzenesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the effects of pH on the micellization of potassium dodecylbenzenesulfonate (KDBS), a widely used anionic surfactant.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and formulation science, this document delves into the fundamental principles governing surfactant self-assembly and explores the nuanced role of pH in modulating this behavior. We will discuss the theoretical underpinnings of pH influence, present detailed experimental methodologies for characterization, and provide insights into the practical implications for various applications.

Introduction: Understanding this compound and Micellization

This compound (KDBS) is an anionic surfactant characterized by a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group.[2][3][5] This amphiphilic nature drives its self-assembly in aqueous solutions.[2] At low concentrations, KDBS molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[6][7]

Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC), the interface becomes saturated, and the surfactant monomers begin to aggregate in the bulk solution to form organized structures called micelles.[6][7][8] This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules. In a micelle, the hydrophobic tails are sequestered in the core, while the hydrophilic sulfonate head groups form a charged outer corona, interacting with the surrounding aqueous environment. The CMC is a critical parameter that dictates the efficiency and performance of a surfactant in various applications, including as detergents, emulsifiers, and drug delivery vehicles.[2][9]

The Core Principle: How pH Influences Micellization

The micellization of ionic surfactants is sensitive to changes in the properties of the aqueous medium, such as temperature, ionic strength, and pH.[10][11] For an anionic surfactant like this compound, pH plays a crucial role by influencing the electrostatic interactions between the surfactant head groups.

The sulfonate head group (-SO₃⁻) of KDBS is the salt of a strong acid, dodecylbenzenesulfonic acid.[2] Consequently, it remains fully ionized (negatively charged) over a wide pH range. Therefore, direct protonation or deprotonation of the head group is not the primary mechanism of pH influence, unlike with surfactants containing weakly acidic or basic head groups.[12]

The principal effect of pH on KDBS micellization stems from its influence on the overall ionic strength of the solution. Adjusting the pH of an unbuffered surfactant solution with an acid (e.g., HCl) or a base (e.g., KOH) introduces additional ions (H⁺, Cl⁻, K⁺, OH⁻) into the system. These ions contribute to the total electrolyte concentration.

An increase in ionic strength, whether from pH adjustment or the addition of salt, has a significant impact on the electrostatic repulsions between the negatively charged sulfonate head groups at the micelle surface. The added counterions (in this case, primarily K⁺ from the surfactant itself and from any added base, or H⁺ from an acid) can screen the electrostatic repulsions between the head groups. This shielding effect reduces the repulsive forces, making it energetically more favorable for the surfactant monomers to aggregate. As a result, micelle formation occurs at a lower surfactant concentration, leading to a decrease in the CMC.[13][14][15]

Conversely, in highly alkaline or acidic conditions, the very high concentration of H⁺ or OH⁻ ions can significantly alter the water structure and solvation of the surfactant monomers, which can also influence the CMC.

Experimental Investigation of the pH Effect on KDBS Micellization

A systematic investigation into the effect of pH on the micellization of KDBS involves the determination of the Critical Micelle Concentration (CMC) at various pH values. The following sections detail the protocols for two common and reliable methods: surface tensiometry and conductometry.

General Sample Preparation

Consistent and accurate sample preparation is paramount for obtaining reliable data.

Materials:

-

This compound (high purity)

-

Deionized water (high purity, e.g., 18.2 MΩ·cm)

-

Hydrochloric acid (HCl, analytical grade)

-

Potassium hydroxide (KOH, analytical grade)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a concentrated stock solution of KDBS in deionized water.

-

For each desired pH value, prepare a series of KDBS solutions with concentrations spanning the expected CMC range.

-

Adjust the pH of each solution using dilute HCl or KOH. It is crucial to add the acid or base dropwise while monitoring the pH with a calibrated meter.

-

Ensure all solutions are at a constant temperature, as both micellization and the measurement techniques are temperature-dependent.

Method 1: Surface Tensiometry

Surface tensiometry is a direct method for determining the CMC.[6][7] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[7]

Experimental Protocol:

-

Calibrate the surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with deionized water.

-

Measure the surface tension of each prepared KDBS solution at a constant temperature.

-

Plot the surface tension (γ) as a function of the logarithm of the KDBS concentration (log C).

-

The plot will typically show two linear regions. The CMC is determined from the intersection of the extrapolated lines of these two regions.[6][8]

Caption: Workflow for CMC determination by conductometry.

Expected Results and Data Interpretation

The data obtained from these experiments can be tabulated to clearly illustrate the effect of pH on the micellization of KDBS.

| pH | Ionic Strength (qualitative) | Expected CMC (mM) | Micelle Size (Hydrodynamic Radius) |

| 3.0 | High (due to added HCl) | Lower | Larger |

| 5.0 | Moderate | Lower | Larger |

| 7.0 | Low (intrinsic) | Baseline | Baseline |

| 9.0 | Moderate (due to added KOH) | Lower | Larger |

| 11.0 | High (due to added KOH) | Lower | Larger |

Interpretation:

-

CMC: As the pH deviates from neutral (7.0) in either the acidic or basic direction, the ionic strength of the solution increases. This leads to a more effective screening of the electrostatic repulsion between the sulfonate head groups, resulting in a lower CMC. [13]* Micelle Size: The increased ionic strength also promotes the growth of micelles. The reduced repulsion allows for a more compact packing of the surfactant molecules, often leading to a transition from spherical to larger, rod-like or worm-like micelles. [16]This change in size and shape can be further investigated using techniques like Dynamic Light Scattering (DLS). [10][17][18]

Advanced Characterization: Dynamic Light Scattering (DLS)

To gain deeper insights into the influence of pH on micellar structure, Dynamic Light Scattering (DLS) can be employed. DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in solution. [10][18]From these fluctuations, the diffusion coefficient of the micelles can be determined, which in turn allows for the calculation of their hydrodynamic radius via the Stokes-Einstein equation. [18] By performing DLS measurements on KDBS solutions at different pH values (at concentrations above the CMC), one can directly observe the expected increase in micelle size as the ionic strength increases. [10][17]

Conclusion and Practical Implications

The pH of the aqueous medium has a discernible effect on the micellization of this compound, primarily through its influence on the ionic strength of the solution. Both acidic and basic conditions, achieved by the addition of acid or base, increase the electrolyte concentration, leading to a decrease in the CMC and an increase in micelle size.

This understanding is critical for various applications:

-

Drug Formulation: The solubility and bioavailability of poorly water-soluble drugs can be enhanced by encapsulation within micelles. [2]The ability to tune the CMC and micelle size by adjusting the pH provides a valuable tool for optimizing drug delivery systems.

-

Cleaning and Detergency: The efficiency of detergents is closely linked to the CMC. Formulations can be optimized for performance in hard water (which has a high ionic strength) or at different pH levels encountered in various cleaning applications. [2]* Industrial Processes: In applications such as emulsion polymerization and froth flotation, the surface activity and aggregation behavior of surfactants are key. Controlling the pH allows for precise control over these properties. [1] By employing the methodologies outlined in this guide, researchers and formulation scientists can systematically investigate and harness the effect of pH on the micellization of this compound to develop more effective and robust products and processes.

References

- 1. Cas 27177-77-1,potassium dodecylbenzenesulphonate | lookchem [lookchem.com]

- 2. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 3. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Potassium 4-dodecylbenzenesulfonate | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. benchchem.com [benchchem.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. jsirjournal.com [jsirjournal.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. muser-my.com [muser-my.com]

- 18. researchgate.net [researchgate.net]

interaction of potassium dodecylbenzenesulfonate with polymers

An In-depth Technical Guide to the Interaction of Potassium Dodecylbenzenesulfonate with Polymers for Researchers and Drug Development Professionals

Abstract

The interaction between surfactants and polymers in aqueous solutions is a cornerstone of formulation science, underpinning advancements in fields ranging from specialty chemicals to pharmaceuticals. This guide provides a detailed examination of the physicochemical interactions between the anionic surfactant this compound (KDBS) and various polymers commonly used in research and drug development. As a senior application scientist, this document moves beyond a simple recitation of facts to explain the causality behind these interactions and the experimental choices made to characterize them. We will explore the fundamental driving forces, the resultant changes in solution properties, and the critical methodologies used to probe these complex systems. The primary focus will be on providing field-proven insights and robust, self-validating experimental protocols for researchers, scientists, and drug development professionals aiming to harness these interactions for applications such as enhancing the solubility and bioavailability of poorly water-soluble drugs.

Introduction: The Synergy of Surfactants and Polymers

This compound (KDBS) is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class of molecules.[1][2] Its amphiphilic nature, comprising a long hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, allows it to reduce surface tension and self-assemble into micelles above a certain concentration.[3] While much of the foundational literature investigates the sodium salt (SDBS), the interactive behavior is primarily dictated by the dodecylbenzenesulfonate anion. Therefore, the extensive data on SDBS provides a robust and relevant proxy for understanding KDBS systems, with the caveat that the potassium counter-ion can occasionally lead to specific precipitation reactions not seen with sodium.[4]

When polymers—such as the non-ionic Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC), or the anionic Polyacrylamide (PAM)—are introduced into a surfactant solution, a synergistic interaction occurs. This association is driven by a delicate balance of forces that leads to the formation of polymer-surfactant complexes with unique properties.[5][6] For drug development professionals, these complexes are of paramount importance as they can create tailored microenvironments capable of solubilizing and stabilizing active pharmaceutical ingredients (APIs), thereby enhancing drug delivery and bioavailability.[7][8][9] This guide will dissect these interactions from first principles to practical application.

Core Principles of KDBS-Polymer Interaction

The association between KDBS and a polymer in an aqueous solution is not a single event but a stepwise process governed by the surfactant concentration. The process is primarily driven by hydrophobic interactions, with electrostatic forces playing a modulating role.[5]

-

Critical Aggregation Concentration (CAC): In a pure surfactant solution, self-assembly into micelles occurs at the Critical Micelle Concentration (CMC).[10] However, in the presence of a polymer, the surfactant molecules begin to associate with the polymer chain at a much lower concentration, known as the Critical Aggregation Concentration (CAC).[5] This is energetically favorable because the hydrophobic tails of the surfactant can escape the aqueous environment by associating with hydrophobic regions of the polymer, a process that requires less aggregation than forming a complete micelle.[10] The presence of the polymer essentially acts as a template or nucleus for surfactant aggregation.[7]

-

Polymer Saturation Point (PSP): As the surfactant concentration increases beyond the CAC, more KDBS molecules bind to the polymer chains, forming micelle-like clusters. This process continues until the polymer chains become saturated with surfactant aggregates. This point is often referred to as the Polymer Saturation Point (PSP).[11]

-

Onset of Free Micelle Formation (CMC'): Once the polymer is saturated, any further addition of KDBS will lead to the formation of free micelles in the bulk solution, similar to a pure surfactant system. This second critical concentration is often denoted as CMC' to distinguish it from the CMC of the pure surfactant. The surface tension of the solution, which remains relatively constant between the CAC and CMC', begins to plateau at this point.[10][12]

The prevailing model for the structure of these complexes, especially with flexible non-ionic polymers, is the "necklace and bead" model . In this model, the surfactant micelles ("beads") are threaded along the polymer chain ("necklace"). This structure creates hydrophobic pockets that are central to the complex's ability to solubilize drugs.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 4. brieflands.com [brieflands.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the role of polymer-surfactant complexes in drug solubilisation/stabilisation during drug release from solid dispersions - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. researchgate.net [researchgate.net]

- 12. people.maths.ox.ac.uk [people.maths.ox.ac.uk]

An In-depth Technical Guide to the Discovery and History of Alkylbenzene Sulfonate Surfactants

Introduction